molecular formula C8H17NO3S2 B8229979 3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide

3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide

Cat. No.: B8229979
M. Wt: 239.4 g/mol
InChI Key: YFHIYQZKVXWDJT-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thietane ring and methylsulfinyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-methylsulfinylbutyl)-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S2/c1-7(13(2)10)3-4-9-8-5-14(11,12)6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHIYQZKVXWDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1CS(=O)(=O)C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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